methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-[(2,4-dimethylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-7-6-13-15(2)9(7)10(16)14-11-8(4-5-19-11)12(17)18-3/h4-6H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIAAJRLOJPKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=C(C=CS2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Amidation: The pyrazole derivative is then reacted with an appropriate amine to form the amide linkage.
Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate typically involves the reaction of thiophene carboxylic acids with pyrazole amines. Various methodologies have been employed to optimize yields and purity, including:
- Refluxing in organic solvents : Utilizing solvents such as pyridine and dimethylformamide (DMF) to facilitate the reaction.
- Catalytic methods : Employing catalysts like titanium tetrachloride (TiCl₄) to enhance reaction efficiency.
Characterization of the compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the molecular structure and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole-based compounds, including this compound. For instance:
- Case Study : A series of synthesized derivatives were tested against human cancer cell lines (e.g., HCT-116 and MCF-7). Compounds exhibited IC₅₀ values ranging from 1.9 to 7.52 μg/mL, indicating significant antiproliferative activity .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent:
- Data Table : Antibacterial activity was assessed against Gram-positive and Gram-negative bacteria. Compounds derived from thiophene exhibited higher activity against Staphylococcus aureus and Bacillus subtilis compared to standard antibiotics .
| Compound | Bacterial Strain | Activity (%) |
|---|---|---|
| 7a | S. aureus | 86.9 |
| 7b | B. subtilis | 78.3 |
| 7c | E. coli | 40.0 |
Agricultural Applications
This compound has been explored for its potential use in crop protection:
- Case Study : Research indicates that derivatives with thiophene moieties exhibit herbicidal properties, effectively controlling weed growth while being less toxic to crops .
Material Science Applications
The compound's unique structure allows it to serve as a precursor in developing novel materials:
Mechanism of Action
The mechanism of action of methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Table 1: Structural Comparison of Methyl 2-(1,4-Dimethyl-1H-Pyrazole-5-Amido)Thiophene-3-Carboxylate and Analogs
*Calculated based on molecular formula.
Key Observations:
Substituent Diversity: The target compound’s 1,4-dimethylpyrazole amide distinguishes it from analogs like 7a and 7b, which feature amino, cyano, or hydroxy groups.
Ester vs.
Molecular Weight : The target compound’s higher molecular weight (279.31 g/mol) compared to simpler analogs like methyl 5-ethylthiophene-3-carboxylate (200.26 g/mol) reflects its complex substitution pattern .
Commercial and Research Utility
- Availability : The target compound is marketed for research (e.g., $402–$1,158 per 1–100 mg), while analogs like methyl 5-ethylthiophene-3-carboxylate are likely more accessible due to simpler synthesis .
- Applications : Its amide-thiophene scaffold aligns with frameworks used in drug discovery (e.g., kinase inhibitors, anti-inflammatory agents), though further studies are needed to validate specific uses .
Biological Activity
Methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
Synthesis Methods
The compound can be synthesized through various methodologies involving thiophene and pyrazole derivatives. For instance, the reaction of 5-bromothiophene carboxylic acid with different pyrazole amines has been documented. The synthesis typically involves the use of catalysts such as titanium tetrachloride (TiCl₄) and bases like pyridine or dimethylaminopyridine (DMAP) to enhance yield and selectivity .
Example Synthesis Protocols
| Protocol | Reactants | Catalyst | Yield |
|---|---|---|---|
| A | 5-bromothiophene carboxylic acid + 3-methyl-1-phenyl pyrazol-5-amine | TiCl₄ | 12% |
| B | Same as A | DMAP | Higher yield (not specified) |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. These compounds exhibited significant activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives . The compound demonstrated effectiveness against Staphylococcus aureus and Staphylococcus epidermidis, with notable inhibition of biofilm formation.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been assessed. For instance, several compounds showed significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in inflammation pathways. The IC₅₀ values for COX-2 inhibition were reported to be as low as 0.02–0.04 μM for some derivatives, indicating a strong anti-inflammatory effect .
Case Studies
- Antimicrobial Evaluation : In a study assessing multiple pyrazole derivatives, compound 7b was highlighted for its potent antimicrobial activity with an MIC of 0.22 μg/mL against E. coli. The study also included time-kill assays that confirmed the bactericidal nature of the compound .
- Anti-inflammatory Assessment : Another research focused on COX-1 and COX-2 inhibition demonstrated that this compound exhibited a selectivity index superior to traditional NSAIDs like diclofenac, suggesting its potential as a safer alternative in managing inflammatory conditions .
Q & A
Q. Which crystallization techniques improve single-crystal X-ray diffraction (SC-XRD) outcomes?
Q. How can HPLC-MS resolve impurities in final products?
- Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with tandem MS (Q-TOF) identifies impurities via fragmentation patterns. Adjust mobile phase pH to 3.0 (with formic acid) for sharper peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
